molecular formula C7H13N B7724269 3,3-Dimethylbut-1-ylisocyanide CAS No. 24313-59-5

3,3-Dimethylbut-1-ylisocyanide

Cat. No.: B7724269
CAS No.: 24313-59-5
M. Wt: 111.18 g/mol
InChI Key: JNJMTWMPRJYHSG-UHFFFAOYSA-N
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Description

3,3-Dimethylbut-1-ylisocyanide is an organic compound with the molecular formula C₇H₁₃N. It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a hydrocarbon chain. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylbut-1-ylisocyanide typically involves the reaction of 3,3-Dimethylbut-1-ylamine with chloroform and a strong base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbut-1-ylisocyanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethylbut-1-ylisocyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethylbut-1-ylisocyanide involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of these molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylbutylamine
  • 3,3-Dimethylbutylisocyanate
  • 3,3-Dimethylbutylcarbamate

Uniqueness

3,3-Dimethylbut-1-ylisocyanide is unique due to its isocyanide group, which imparts distinct reactivity compared to similar compounds. While 3,3-Dimethylbutylamine and 3,3-Dimethylbutylisocyanate share similar hydrocarbon backbones, their functional groups lead to different chemical behaviors and applications. The isocyanide group in this compound makes it particularly useful in the synthesis of complex organic molecules and in various industrial processes .

Properties

IUPAC Name

1-isocyano-3,3-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2,3)5-6-8-4/h5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJMTWMPRJYHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301277
Record name Butane, 1-isocyano-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24313-59-5
Record name Butane, 1-isocyano-3,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24313-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1-isocyano-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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